molecular formula C20H15N3O6 B8086367 N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)-4-methoxybenzamide

N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)-4-methoxybenzamide

Cat. No.: B8086367
M. Wt: 393.3 g/mol
InChI Key: LZOQNQGJCGNCKU-UHFFFAOYSA-N
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Description

N-(4,4’-dinitro[1,1’-biphenyl]-2-yl)-4-methoxybenzamide is a complex organic compound characterized by the presence of a biphenyl core substituted with nitro groups and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4’-dinitro[1,1’-biphenyl]-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The nitro groups are introduced via nitration reactions using concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include the preparation of the biphenyl core, nitration, and subsequent coupling with 4-methoxybenzamide. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4’-dinitro[1,1’-biphenyl]-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4,4’-dinitro[1,1’-biphenyl]-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4’-dinitro[1,1’-biphenyl]-2-yl)-4-methoxybenzamide is unique due to the presence of both nitro groups and a methoxybenzamide moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler biphenyl derivatives .

Properties

IUPAC Name

4-methoxy-N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-29-17-9-4-14(5-10-17)20(24)21-19-12-16(23(27)28)8-11-18(19)13-2-6-15(7-3-13)22(25)26/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOQNQGJCGNCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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